N~2~-(4-ethoxyphenyl)-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine
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Overview
Description
N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo nitration, alkylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include nitric acid, ethyl bromide, and oxirane derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.
Reduction: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N4-(2,5-dimethoxyphenyl)-5-nitro-N2-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
- N2-(4-methoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
Uniqueness
N2-(4-ethoxyphenyl)-5-nitro-N4-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H22N6O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H22N6O4/c1-2-26-12-7-5-11(6-8-12)20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-4-3-9-27-13/h5-8,13H,2-4,9-10H2,1H3,(H4,18,19,20,21,22) |
InChI Key |
JDDJTSKADSLOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N |
Origin of Product |
United States |
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